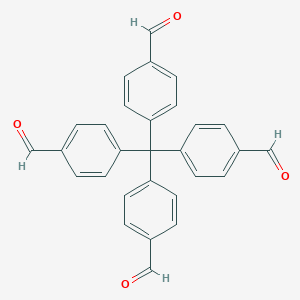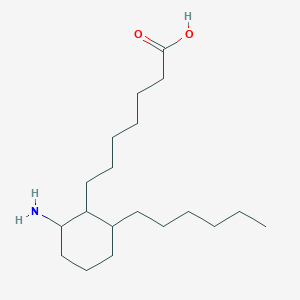
1-(2-Chloropyridin-4-yl)-3-isopropylurea
描述
The compound “1-(2-Chloropyridin-4-yl)-3-isopropylurea” is likely a derivative of chloropyridine, which is a class of compounds characterized by a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloropyridin-4-yl)-3-isopropylurea” are not available, chloropyridine derivatives are often synthesized through nucleophilic substitution reactions.Molecular Structure Analysis
The molecular structure of chloropyridine derivatives is characterized by the presence of a halogen atom, which significantly affects the electronic properties of the molecule.Chemical Reactions Analysis
Compounds like “1-(2-Chloropyridin-4-yl)-3-isopropylurea” often participate in reactions that exploit the reactivity of the chloro group and the urea functionality.Physical And Chemical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, particularly the presence of electronegative atoms like chlorine which can affect boiling points, melting points, and solubility.未来方向
While specific future directions for “1-(2-Chloropyridin-4-yl)-3-isopropylurea” are not available, research into similar compounds is ongoing. For example, a study on the effect of 1-(2-chloropyridin-4-yl)-3-phenylurea (CPPU) on the optical parameters and internal quality of ‘Xuxiang’ kiwifruit during growth has been conducted .
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(2)12-9(14)13-7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOOJCAAVHUJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560567 | |
| Record name | N-(2-Chloropyridin-4-yl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)-3-isopropylurea | |
CAS RN |
116681-70-0 | |
| Record name | N-(2-Chloropyridin-4-yl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)
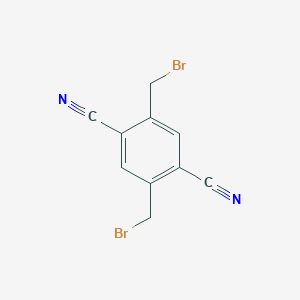
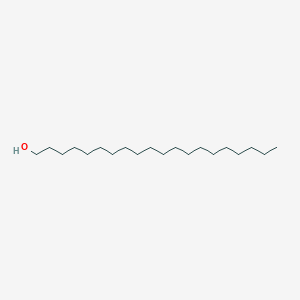
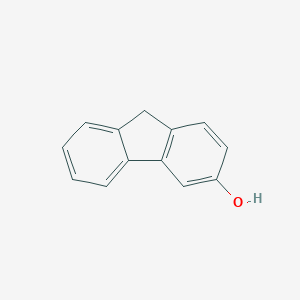
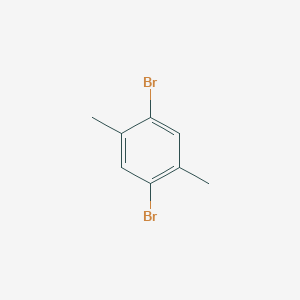
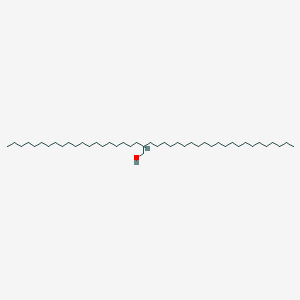
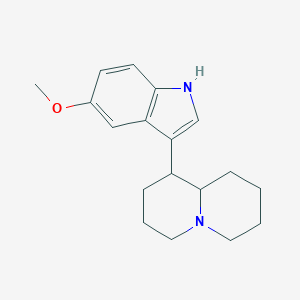
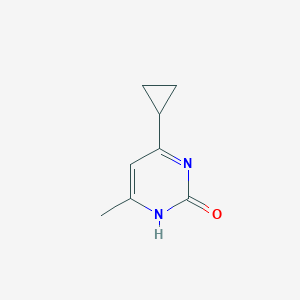
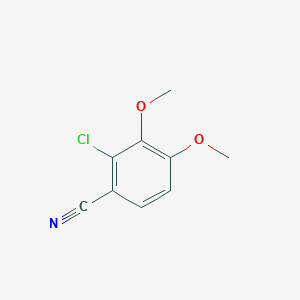
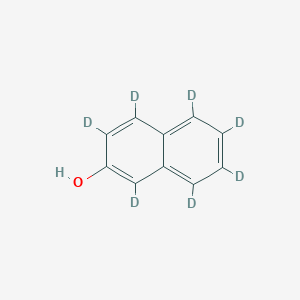
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
